(2H-Tetrazol-2-yl)methanol
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Overview
Description
(2H-Tetrazol-2-yl)methanol is a nitrogen-rich heterocyclic compound that features a tetrazole ring attached to a methanol group. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of (2H-Tetrazol-2-yl)methanol can be approached through several methods. One common synthetic route involves the reaction of alcohols or aldehydes with sodium azide and triethyl orthoformate . This method is advantageous due to its moderate conditions and high yields. Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .
Chemical Reactions Analysis
(2H-Tetrazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acidic materials and strong oxidizers to produce caustic and toxic fumes . Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. Major products formed from these reactions include new tetrazole derivatives and other nitrogen-containing compounds .
Scientific Research Applications
(2H-Tetrazol-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a bioisostere for carboxylic acids, enhancing the solubility and membrane permeability of pharmaceutical compounds . It also exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities . In industry, it is used in the production of polymers, explosives, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (2H-Tetrazol-2-yl)methanol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to stabilize negative charges and facilitate receptor-ligand interactions .
Comparison with Similar Compounds
(2H-Tetrazol-2-yl)methanol can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 1H-tetrazole. While all these compounds share the tetrazole ring structure, this compound is unique due to its methanol group, which enhances its solubility and reactivity . Other similar compounds include 5-substituted tetrazoles, which exhibit different chemical and biological properties depending on the nature of the substituent .
Properties
CAS No. |
86979-30-8 |
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Molecular Formula |
C2H4N4O |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
tetrazol-2-ylmethanol |
InChI |
InChI=1S/C2H4N4O/c7-2-6-4-1-3-5-6/h1,7H,2H2 |
InChI Key |
BAMDZMUAOHZBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)CO |
Origin of Product |
United States |
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